![molecular formula C47H44ClFN6O6S B609037 (2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid
Overview
Description
This compound is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-yl core, a heterocyclic system fused with a thiophene ring. Key substituents include:
- A 3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl group at position 5 of the thienopyrimidine ring.
- A 4-fluorophenyl substituent at position 4.
- A 2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl group linked via a chiral (R)-configured propanoic acid backbone.
The molecular formula is C₄₇H₄₁ClFN₇O₇S (approximate molecular weight: 930.4 g/mol based on analogous compounds in ).
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the central heterocyclic framework. Two primary routes dominate its synthesis:
Cyclocondensation of Thiophene Derivatives
A common approach involves cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl-containing reagents. For example, Abdel Hamid et al. demonstrated that treating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 3-chlorobenzoyl chloride in dry dichloromethane (DCM) and triethylamine (TEA) yields intermediate amides, which undergo base-mediated cyclization to form thieno[2,3-d]pyrimidin-4-one derivatives . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux produces 4-chlorothieno[2,3-d]pyrimidine, a key electrophilic intermediate .
Key Conditions
Thorpe-Ziegler Cyclization
Ali and Saleh reported an alternative method using Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing precursors undergo base-mediated ring closure. This method is particularly effective for introducing sulfur atoms at specific positions .
Functionalization of the Thieno[2,3-d]pyrimidine Core
Installation of the 3-Chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl Substituent
This substituent requires a multi-step synthesis:
Synthesis of the Aryl Ether Linker
The ethoxy linker is formed by alkylation of 4-methylpiperazine with 1,2-dibromoethane. For example, Dayalan et al. described similar reactions using methylene dichloride and TEA to facilitate nucleophilic substitution . The resulting 2-(4-methylpiperazin-1-yl)ethanol is then converted to its mesylate or tosylate for subsequent coupling.
Coupling to the Phenolic Intermediate
The chlorinated thieno[2,3-d]pyrimidine intermediate undergoes nucleophilic aromatic substitution with the phenolic derivative. A representative procedure from the EP2886545B1 patent uses POCl₃ to activate the pyrimidine ring, followed by displacement with the sodium salt of 3-chloro-2-methyl-4-hydroxyphenol . The ethoxy-linked piperazine is then introduced via Mitsunobu reaction or alkylation .
Example Conditions
Synthesis of the Propanoic Acid Side Chain
The (2R)-2-hydroxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid moiety necessitates stereocontrolled synthesis:
Asymmetric Synthesis of the Propanoic Acid Core
Chiral resolution or asymmetric catalysis is employed to establish the R-configuration. A reported method involves Sharpless epoxidation or enzymatic kinetic resolution, though neither is explicitly detailed in the provided sources. General practices in similar syntheses use L-proline-derived catalysts for asymmetric aldol reactions .
Introduction of the Methoxyphenylpyrimidinylmethoxy Group
The 2-(2-methoxyphenyl)pyrimidin-4-ylmethoxy group is synthesized via:
-
Formation of the Pyrimidine Ring : Condensation of 2-methoxybenzaldehyde with acetamidine hydrochloride under basic conditions .
-
Coupling to the Phenylpropanoic Acid : Mitsunobu reaction between the pyrimidinemethanol derivative and the phenolic oxygen of the propanoic acid intermediate .
Conditions
-
Mitsunobu Reaction : DIAD, PPh₃, THF, 0°C to room temperature .
-
Yield : ~59–60% for analogous naphthalene sulfonamide couplings .
Final Assembly and Characterization
Coupling of the Thienopyrimidine and Propanoic Acid Moieties
The 4-hydroxythieno[2,3-d]pyrimidine intermediate is reacted with the propanoic acid derivative under Mitsunobu conditions or nucleophilic aromatic substitution. For example, Kankanala et al. utilized similar strategies to link heterocyclic cores with phenolic side chains .
Purification and Stereochemical Analysis
Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (isopropanol) are standard purification methods . Chiral HPLC or polarimetry confirms enantiomeric purity.
Data Tables
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Thienopyrimidine core | POCl₃, reflux, 4–12 h | 40–80% | |
Piperazine coupling | 2-(4-methylpiperazin-1-yl)ethyl mesylate, K₂CO₃ | 50–60% | |
Mitsunobu reaction | DIAD, PPh₃, THF | ~60% |
Table 2: Spectral Data for Key Intermediates
Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
---|---|---|
4-Chlorothieno[2,3-d]pyrimidine | 1680 (C=O) | 8.21 (s, 1H, H-2) |
Piperazine-ethoxy derivative | 1100 (C-O-C) | 3.58 (t, 2H, OCH₂) |
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the thienopyrimidine core necessitate high-temperature reactions or prolonged reaction times .
-
Stereochemical Control : Asymmetric synthesis requires meticulous catalyst selection to avoid racemization .
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) are often required for late-stage couplings .
Chemical Reactions Analysis
Types of Reactions
MIK665 undergoes several types of chemical reactions, including:
Oxidation: MIK665 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MIK665 to its reduced forms.
Substitution: MIK665 can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MIK665. These derivatives can have different biological activities and properties .
Scientific Research Applications
MIK665 has a wide range of scientific research applications, including:
Cancer Research: MIK665 is being investigated for its potential to induce apoptosis in various hematological malignancies, including acute myeloid leukemia, myelodysplastic syndrome, multiple myeloma, and lymphoma
Drug Development: MIK665 serves as a lead compound for developing new cancer therapies targeting the Bcl-2 family of proteins.
Biological Studies: MIK665 is used in studies to understand the role of Mcl-1 in apoptosis and cancer progression.
Clinical Trials: MIK665 is currently in phase 1 clinical trials to evaluate its safety and efficacy in patients with hematological malignancies.
Mechanism of Action
MIK665 exerts its effects by selectively binding to the BH3 binding groove of Mcl-1, inhibiting its anti-apoptotic function. This binding induces the activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner, leading to increased caspase activity and cleavage of poly (ADP-ribose) polymerase (PARP). The result is the induction of apoptosis in cancer cells, thereby reducing tumor growth and progression .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacokinetic and Functional Insights
This may enhance binding affinity to hydrophobic enzyme pockets.
Substituent Effects: The 4-methylpiperazin-1-yl-ethoxy chain improves aqueous solubility via its basic amine, a feature absent in analogues like the thio-propanoic acid derivative (). The 2-methoxyphenyl-pyrimidinyl methoxy group introduces steric bulk and hydrogen-bond acceptors, which may enhance selectivity for specific kinase isoforms.
Chirality: The (R)-configuration of the propanoic acid backbone (target compound) is critical for enantioselective binding, as seen in other chiral therapeutics (e.g., NSAIDs).
Research Findings and Limitations
- Synthetic Challenges: The compound’s complexity (92 atoms, 98 bonds) necessitates multi-step synthesis with low yields, a common issue in thienopyrimidine derivatives ().
- Biological Data Gaps: No direct in vivo or in vitro data for the target compound were found in the provided evidence. However, analogues like the OK2 ligand and pyrido-pyrimidine derivatives () show kinase inhibition, suggesting plausible mechanisms.
- Toxicity Risks : The 4-fluorophenyl group may reduce metabolic degradation but could contribute to off-target effects, as seen in fluorinated pharmaceuticals ().
Biological Activity
The compound (2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid, often referred to as a thieno[2,3-d]pyrimidine derivative, has garnered interest due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the biological activity of this compound by reviewing relevant studies, case analyses, and structural insights.
The compound's molecular formula is , with a molecular weight of 769.283 g/mol. It contains various functional groups that contribute to its biological activity, including thieno[2,3-d]pyrimidine and piperazine moieties.
Property | Value |
---|---|
Molecular Formula | C₄₀H₃₈ClFN₆O₅S |
Molecular Weight | 769.283 g/mol |
Formal Charge | 0 |
Atom Count | 92 |
Chiral Atom Count | 1 |
Bond Count | 98 |
Aromatic Bond Count | 34 |
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant inhibitory effects on various kinases, particularly Rho-associated protein kinases (ROCKs). For instance, a related study demonstrated that thieno[2,3-d]pyrimidin derivatives effectively inhibit ROCK I and II with IC50 values in the low micromolar range (0.004 μM for ROCK I and 0.001 μM for ROCK II) . This inhibition leads to alterations in cell morphology and migration, suggesting potential applications in cancer treatment by targeting tumor cell invasion and metastasis.
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have shown promise as anticancer agents. A study focusing on the synthesis of various analogs revealed significant cytotoxicity against mammalian cancer cell lines . The structure–activity relationship (SAR) analyses indicated that specific substitutions on the thieno[2,3-d]pyrimidine scaffold enhance anticancer activity.
Anti-inflammatory Effects
Additionally, compounds derived from this scaffold have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation were observed in vitro . These findings suggest a dual therapeutic potential in both oncology and inflammatory diseases.
Case Studies
- In vitro Studies : A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions of these compounds with target kinases like CDK4. The docking results correlated well with experimental data, confirming the importance of specific functional groups in enhancing binding affinity .
Q & A
Q. Basic: What methodologies are recommended for optimizing the synthetic yield of this compound?
Answer:
The synthesis of this polyfunctional thieno[2,3-d]pyrimidine derivative involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and ester hydrolysis. Key steps include:
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl or amine functionalities during intermediate steps to prevent side reactions .
- Catalytic Conditions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups (e.g., 4-fluorophenyl) to the thienopyrimidine core .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns under gradient elution (acetonitrile/water + 0.1% TFA) ensures purity >95% .
Critical Parameters : Monitor reaction pH (neutral for coupling steps) and temperature (60–80°C for cyclization).
Q. Basic: How can researchers confirm the stereochemical integrity of the (2R)-configured propanoic acid moiety?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and verify the R-configuration .
- X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to resolve the absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for chiral centers .
Q. Advanced: How to design structure-activity relationship (SAR) studies for enhancing this compound’s kinase inhibition potency?
Answer:
Focus on modifying key regions:
- Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance π-stacking with kinase ATP-binding pockets .
- Piperazine Side Chain : Replace the 4-methylpiperazine group with 4-acetylpiperazine to improve solubility and hydrogen bonding .
- Propanoic Acid Tail : Synthesize ester prodrugs (e.g., ethyl ester) to enhance cell permeability, followed by enzymatic hydrolysis in vivo .
Validation : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) against targets like PI3Kα or EGFR .
Q. Advanced: What experimental approaches resolve contradictions in reported IC₅₀ values across cell-based vs. enzyme assays?
Answer:
Discrepancies may arise from:
- Off-Target Effects : Perform selectivity profiling using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Membrane Permeability : Measure logP values (e.g., shake-flask method) and correlate with cellular uptake via LC-MS/MS quantification .
- Metabolic Instability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. Basic: How to address poor aqueous solubility during in vitro assays?
Answer:
- Salt Formation : Convert the propanoic acid to a sodium or lysine salt via reaction with NaOH or lysine in ethanol/water .
- Cosolvent Systems : Use DMSO/PBS (≤0.1% DMSO) or β-cyclodextrin inclusion complexes (10–20 mM) to maintain solubility without cytotoxicity .
Q. Advanced: What strategies validate the compound’s mechanism of action in vivo?
Answer:
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) in tumor xenografts via Western blot .
- Isotope Tracing : Administer ¹³C-labeled compound and track distribution using PET/MRI imaging .
- CRISPR Knockout Models : Use cell lines with CRISPR-mediated knockout of suspected targets (e.g., PI3K) to confirm on-target effects .
Q. Basic: What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed ester or oxidized piperazine) using high-resolution mass spectrometry .
- NMR : Compare ¹H/¹³C spectra of degraded samples to pristine material to pinpoint structural changes .
Q. Advanced: How to resolve conflicting data in binding affinity measurements between SPR and ITC?
Answer:
- SPR Artifacts : Check for nonspecific binding by immobilizing a control protein (e.g., BSA) on the sensor chip .
- ITC Enthalpy-Entropy Compensation : Analyze thermodynamic parameters to distinguish true binding from aggregation or solubility issues .
- Orthogonal Validation : Use fluorescence polarization (FP) with a labeled ATP-competitive probe to cross-verify Kd values .
Q. Basic: What computational tools predict metabolic hotspots in this compound?
Answer:
- CYP450 Metabolism : Use StarDrop’s P450 Module or Schrödinger’s ADMET Predictor to identify labile sites (e.g., piperazine N-methyl for CYP3A4 oxidation) .
- Glucuronidation Sites : MetaSite predicts susceptibility of the phenolic -OH group (from 2-methoxyphenyl) to phase II metabolism .
Q. Advanced: How to design a pharmacokinetic study to assess brain penetration for potential CNS targets?
Answer:
Properties
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIMGFMRFVOMB-LDLOPFEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44ClFN6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.